![molecular formula C11H11N5O B14287202 7-Propylpyrimido[1,2-a]purin-10(1H)-one CAS No. 138555-43-8](/img/structure/B14287202.png)
7-Propylpyrimido[1,2-a]purin-10(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Propylpyrimido[1,2-a]purin-10(1H)-one: is a heterocyclic aromatic compound that belongs to the class of purines. Purines are essential biological molecules that play a crucial role in various cellular processes, including DNA and RNA synthesis, energy transfer, and signal transduction . This compound is characterized by a fused ring structure consisting of a pyrimidine ring and an imidazole ring, making it a unique and interesting molecule for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Propylpyrimido[1,2-a]purin-10(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with ribose 5-phosphate, which is phosphorylated by PRPP synthetase to form PRPP using two phosphates from ATP.
Amidotransferase Reaction: PRPP amidotransferase catalyzes the transfer of an amine group to PRPP, replacing the pyrophosphate on carbon 1, initiating the formation of the purine ring.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting involves highly regulated steps and specific reaction conditions to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Propylpyrimido[1,2-a]purin-10(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted purine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 7-Propylpyrimido[1,2-a]purin-10(1H)-one is used as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry .
Biology: In biological research, this compound is studied for its role in nucleic acid metabolism and its potential as a therapeutic agent .
Medicine: In medicine, derivatives of this compound are explored for their potential use in treating various diseases, including cancer and viral infections .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and other biologically active compounds .
Wirkmechanismus
The mechanism of action of 7-Propylpyrimido[1,2-a]purin-10(1H)-one involves its interaction with specific molecular targets and pathways. It primarily acts by inhibiting enzymes involved in nucleic acid synthesis, thereby affecting DNA and RNA replication . The compound’s structure allows it to bind to enzyme active sites, blocking their activity and leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Adenine: A purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.
Uniqueness: 7-Propylpyrimido[1,2-a]purin-10(1H)-one is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike adenine and guanine, this compound has a propyl group attached to the purine ring, which can influence its reactivity and interactions with biological molecules .
Eigenschaften
CAS-Nummer |
138555-43-8 |
|---|---|
Molekularformel |
C11H11N5O |
Molekulargewicht |
229.24 g/mol |
IUPAC-Name |
7-propyl-1H-pyrimido[1,2-a]purin-10-one |
InChI |
InChI=1S/C11H11N5O/c1-2-3-7-4-12-11-15-9-8(13-6-14-9)10(17)16(11)5-7/h4-6H,2-3H2,1H3,(H,13,14) |
InChI-Schlüssel |
YYGQMBHJMAJXLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CN2C(=O)C3=C(N=CN3)N=C2N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one](/img/structure/B14287129.png)
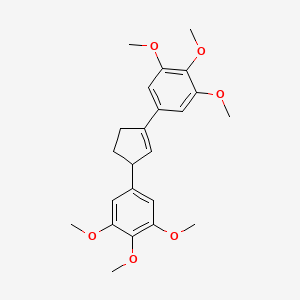
![7H-Naphtho[1,8-fg]quinolin-7-one](/img/structure/B14287143.png)
![N,N-diethyl[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14287146.png)
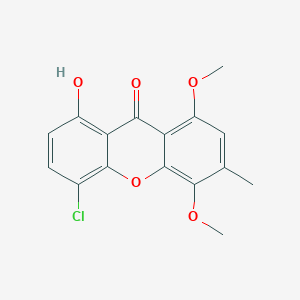
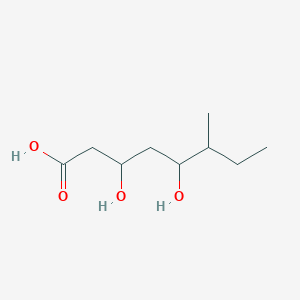
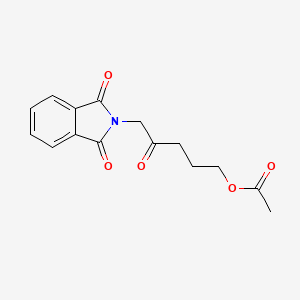

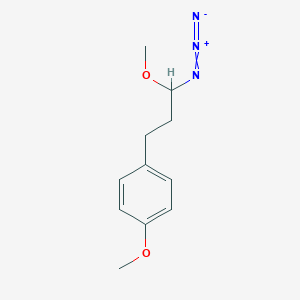
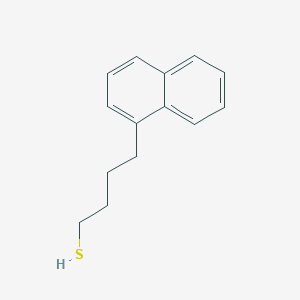
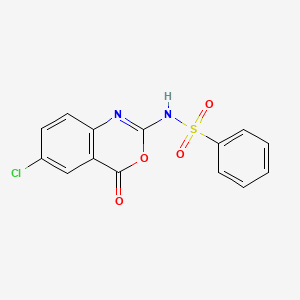
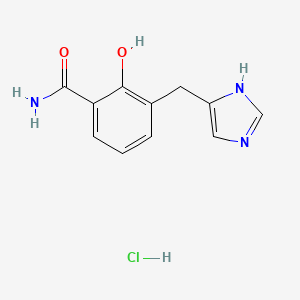
![Trichloro[11-(4-methoxyphenoxy)undecyl]silane](/img/structure/B14287195.png)

